2-Methyl-2-adamantyl methacrylate - 177080-67-0

2-Methyl-2-adamantyl methacrylate

Catalog Number: EVT-339685
CAS Number: 177080-67-0
Molecular Formula: C15H22O2
Molecular Weight: 234.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Methyl-2-adamantyl methacrylate (MAdMA) is a crucial monomer in the development of photoresist materials for lithographic processes, particularly in the semiconductor industry. [, , , , , , , , , , ]. Its popularity stems from its high transparency in the deep ultraviolet (DUV) region, excellent etch resistance, and the ability to contribute to desirable physical properties of resist materials [, , , , , ]. MAdMA belongs to the class of alicyclic methacrylate monomers and is often copolymerized with other monomers to achieve specific performance characteristics in photoresist formulations [, , , , , ].

Molecular Structure Analysis

MAdMA primarily undergoes polymerization reactions through its methacrylate group, enabling its incorporation into various polymer chains. Specifically, the vinyl group within the methacrylate moiety participates in chain growth reactions initiated by radical species [, , , , , , , , ].

Mechanism of Action

In lithographic applications, MAdMA itself doesn't possess a direct "mechanism of action". Its role is primarily structural, contributing to the overall properties of the resist material. For instance, in chemically amplified resists, MAdMA units enhance etch resistance, while other components like photoacid generators (PAGs) drive the pattern formation process upon exposure to light [, , , , , , ].

Physical and Chemical Properties Analysis

Physical Properties:- High transparency at 193 nm, making it suitable for ArF excimer laser lithography [, , , , , ]- Contributes to high glass transition temperature (Tg) in polymers, enhancing thermal stability [, , ]- Enhances the etch resistance of resist materials due to the presence of the adamantyl group [, , , , , , ]

Chemical Properties:- Reactive towards radical polymerization, enabling its incorporation into various polymer structures [, , , , , , , , ]- Susceptible to acid-catalyzed deprotection reactions when incorporated into chemically amplified resist formulations [, , , , ]

Applications
  • 193 nm Photoresists: MAdMA is a key component in 193 nm photoresist formulations, used in the production of integrated circuits with feature sizes below 100 nm [, , , , , , ]. The high transparency and etch resistance of MAdMA-containing polymers are critical for achieving high-resolution patterning in these advanced lithography systems.
  • Immersion Lithography: MAdMA-based copolymers are also employed in immersion lithography, where the space between the lens and the wafer is filled with a high refractive index fluid to increase the numerical aperture and resolution []. These copolymers are designed to resist leaching into the immersion fluid while maintaining good lithographic properties.
  • Extreme Ultraviolet (EUV) Resists: Research is ongoing to explore the use of MAdMA in EUV resists, targeting even smaller feature sizes. The high etch resistance of MAdMA-containing polymers is particularly attractive for EUV lithography, where the resist material needs to withstand harsh plasma etching processes [].
  • Resist Modifiers: Fluorinated block copolymers incorporating MAdMA have been investigated as resist modifiers in immersion lithography to enhance hydrophobicity and resist performance [].
Future Directions
  • New Monomer Design: Further research on MAdMA derivatives with tailored properties, such as higher refractive indices for EUV lithography, is a promising avenue for developing next-generation resist materials [].
  • Advanced Polymer Architectures: Exploring novel polymerization techniques to synthesize well-defined MAdMA-containing polymers with complex architectures, such as block copolymers and star polymers, could lead to improved resist performance characteristics [, , , , , ].

References1. 2. 3. 4. 5. 6. 7. 8. 9. 10. 11.

2-Ethyl-2-adamantyl Methacrylate (EAdMA)

  • Relevance: EAdMA is relevant to 2-methyl-2-adamantyl methacrylate due to their structural similarities and shared application in photoresist materials. Research suggests that the chemical composition distribution within copolymers containing EAdMA can significantly impact their lithographic performance. []

8- and 9-(4-Oxatricyclo[5.2.1.02,6]decane-3-one) acrylate (OTDA)

  • Compound Description: OTDA is an acrylate monomer containing a lactone ring, commonly used in combination with other monomers like EAdMA to synthesize photoresist copolymers for lithography. []
  • Relevance: OTDA, when copolymerized with 2-ethyl-2-adamantyl methacrylate, is used in the development of photoresist materials for lithography. [] The study highlighted the impact of the polymerization conditions on the chemical composition distribution of copolymers containing both OTDA and EAdMA, ultimately influencing their lithographic properties. [] This research underscores the importance of monomer selection and controlled polymerization techniques in achieving desired resist performance.

Perfluoroalkyl Methacrylate (Zonyl ® )

  • Compound Description: Perfluoroalkyl methacrylate, commercially known as Zonyl®, is a fluorinated methacrylate monomer. It is often incorporated into polymers to enhance their hydrophobicity and surface properties. []
  • Relevance: Zonyl ®, when copolymerized with 2-methyl-2-adamantyl methacrylate, forms block copolymers that have shown potential as resist modifiers in immersion lithography due to their enhanced hydrophobicity. []

α-Hydroxy-γ-butyrolactone Methacrylate (GBLMA)

  • Compound Description: α-Hydroxy-γ-butyrolactone methacrylate is a methacrylate monomer with a lactone ring. It is known for its use in photoresist formulations due to its polarity change upon exposure to light. [, , , ]
  • Relevance: GBLMA is often terpolymerized with 2-methyl-2-adamantyl methacrylate and other monomers, such as 1-hydroxy-3-adamantyl methacrylate, to create photoresists with tailored properties for 193 nm lithography applications. [, , , ]

1-Hydroxy-3-adamantyl Methacrylate (HAdMA)

  • Compound Description: 1-Hydroxy-3-adamantyl methacrylate is an alicyclic methacrylate monomer containing a hydroxyl group. It is often used in photoresist formulations to modify properties such as polarity and dissolution behavior. [, , ]
  • Relevance: HAdMA, alongside 2-methyl-2-adamantyl methacrylate, serves as a key component in terpolymer systems for ArF photoresist applications. The incorporation of HAdMA influences the dissolution rate and solubility parameters of the resulting terpolymers, directly affecting their performance in lithographic processes. [, , ]

Tetrahydro-4-methyl-2-oxo-2H-pyran-4-yl Methacrylate

  • Compound Description: Tetrahydro-4-methyl-2-oxo-2H-pyran-4-yl methacrylate, also known as mevalonic lactone methacrylate (MLMA), is a methacrylate monomer containing a cyclic lactone group. It is commonly employed in photoresist compositions for 193 nm lithography due to its ability to undergo acid-catalyzed deprotection, enabling high-contrast patterning. [, ]
  • Relevance: This compound is often copolymerized with 2-methyl-2-adamantyl methacrylate to formulate photoresist materials for 193 nm lithography. [, ] The incorporation of this monomer imparts high sensitivity to the resist, allowing for precise pattern formation. [, ]

Methacrylisobutyl-POSS

  • Compound Description: Methacrylisobutyl-POSS is a methacrylate monomer modified with a polyhedral oligomeric silsesquioxane (POSS) cage. POSS cages are inorganic-organic hybrid materials known for their ability to enhance the mechanical, thermal, and etch resistance of polymers. []
  • Relevance: This compound, when copolymerized with 2-methyl-2-adamantyl methacrylate, results in nanocomposite materials suitable for next-generation nanolithography, particularly in EUV resists. [] The combination of POSS and 2-methyl-2-adamantyl groups improves the dry-etch resistance of the resulting resist material, a crucial property for high-resolution patterning. []

t-Butylnorbonene Carboxylate (BNC)

  • Compound Description: t-Butylnorbonene carboxylate (BNC) is a cycloolefin monomer often used in combination with maleic anhydride and methacrylates to create hybrid copolymers for 193 nm resist compositions. []
  • Relevance: BNC, in conjunction with 2-methyl-2-adamantyl methacrylate, contributes to the development of advanced resist materials for 193 nm lithography. []

Hydroxyethylnorbornene Carboxylate (HNC)

  • Compound Description: Hydroxyethylnorbornene carboxylate (HNC) is a cycloolefin monomer utilized alongside maleic anhydride and methacrylates in the synthesis of hybrid copolymers for 193 nm resist applications. []
  • Relevance: HNC, when incorporated into copolymers containing 2-methyl-2-adamantyl methacrylate, is investigated for its potential in enhancing the performance of 193 nm resist materials. []

Norbornene Carboxylic Acid (NC)

  • Compound Description: Norbornene carboxylic acid (NC) is a cycloolefin monomer employed in conjunction with maleic anhydride and methacrylates to create hybrid copolymers for 193 nm resist formulations. []
  • Relevance: NC, together with 2-methyl-2-adamantyl methacrylate and other comonomers, is studied for its potential to improve the properties of resist materials utilized in 193 nm lithography. []

Styrene, p-Acetoxystyrene, 2-Vinyl Naphthalene, Acrylonitrile, and Pentafluorostyrene

  • Compound Description: These are all vinyl monomers known for their use in controlled radical polymerization techniques like nitroxide-mediated polymerization (NMP). [] They are used as controlling comonomers, meaning they help to control the molecular weight and dispersity of the final polymer product.
  • Relevance: These compounds are not structurally related to 2-methyl-2-adamantyl methacrylate, but they play a crucial role in controlling its polymerization when used in the NMP process. [] This allows for the synthesis of well-defined copolymers with desired properties for ArF photoresists. []

Properties

CAS Number

177080-67-0

Product Name

2-Methyl-2-adamantyl methacrylate

IUPAC Name

(2-methyl-2-adamantyl) 2-methylprop-2-enoate

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

InChI

InChI=1S/C15H22O2/c1-9(2)14(16)17-15(3)12-5-10-4-11(7-12)8-13(15)6-10/h10-13H,1,4-8H2,2-3H3

InChI Key

FDYDISGSYGFRJM-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OC1(C2CC3CC(C2)CC1C3)C

Canonical SMILES

CC(=C)C(=O)OC1(C2CC3CC(C2)CC1C3)C

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